molecular formula C14H15ClN2O3 B12192091 1-(4-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

Cat. No.: B12192091
M. Wt: 294.73 g/mol
InChI Key: VUUYIVFBZHZPAH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-morpholinopyrrolidine-2,5-dione is a synthetic organic compound characterized by the presence of a chlorophenyl group, a morpholine ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-morpholinopyrrolidine-2,5-dione typically involves the reaction of 4-chlorobenzaldehyde with morpholine and succinic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or toluene, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-morpholinopyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-morpholinopyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-pyrrolidin-2-one: Shares the chlorophenyl and pyrrolidine moieties but lacks the morpholine ring.

    1-(4-Chlorophenyl)-3-morpholinopyrrolidine-2-thione: Similar structure but with a thione group instead of the dione.

Uniqueness: 1-(4-Chlorophenyl)-3-morpholinopyrrolidine-2,5-dione is unique due to the presence of both the morpholine and pyrrolidine-2,5-dione moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H15ClN2O3

Molecular Weight

294.73 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C14H15ClN2O3/c15-10-1-3-11(4-2-10)17-13(18)9-12(14(17)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2

InChI Key

VUUYIVFBZHZPAH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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